molecular formula C26H33NO5 B1441249 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) CAS No. 42146-03-2

4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)

Cat. No. B1441249
CAS RN: 42146-03-2
M. Wt: 439.5 g/mol
InChI Key: JLBMOVVERRRQAA-UHFFFAOYSA-N
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Description

4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) (BPA-DMP) is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzyl acetate and has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology. BPA-DMP has been used in the synthesis of various compounds and has been found to have a low toxicity profile.

Scientific Research Applications

Organic Optoelectronics and OLEDs

BODIPY-based Materials for OLED Devices

Research on the 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials highlights their potential in organic optoelectronics, including organic light-emitting diodes (OLEDs). BODIPY-based organic semiconductors show promise as ‘metal-free’ infrared emitters, leveraging their structural design and synthesis for application in OLED devices. The review indicates that advancements in BODIPY materials could inspire future developments, particularly for energy-efficient and high-performance OLEDs (Squeo & Pasini, 2020).

Advanced Oxidation Processes

Degradation of Acetaminophen by AOPs

Another study focuses on the degradation of acetaminophen using advanced oxidation processes (AOPs), important for environmental science and pharmaceuticals' impact on water resources. This research not only provides insights into the degradation mechanisms and by-products but also emphasizes the importance of understanding chemical stability and interactions with the environment (Qutob et al., 2022).

Antituberculosis Activity

Organotin(IV) Complexes in Antituberculosis

A comprehensive review on organotin complexes reveals their significant antituberculosis activity. The study provides an in-depth look at the structural diversity of organotin moieties and their potential as biologically active compounds against Mycobacterium tuberculosis, offering a path for novel antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Non-Enzymatic Kinetic Resolution

Catalytic Non-Enzymatic KR for Chiral Compounds

Research on catalytic non-enzymatic kinetic resolution (KR) offers a method to synthesize enantiopure compounds from racemic mixtures using chiral catalysts. This technique is crucial for producing chiral drugs and understanding the stereochemistry in pharmaceutical sciences (Pellissier, 2011).

properties

IUPAC Name

[4-[2-[benzyl(methyl)amino]acetyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5/c1-25(2,3)23(29)31-21-14-13-19(15-22(21)32-24(30)26(4,5)6)20(28)17-27(7)16-18-11-9-8-10-12-18/h8-15H,16-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMOVVERRRQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CN(C)CC2=CC=CC=C2)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720846
Record name 4-(N-Benzyl-N-methylglycyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)

CAS RN

42146-03-2
Record name 4-(N-Benzyl-N-methylglycyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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